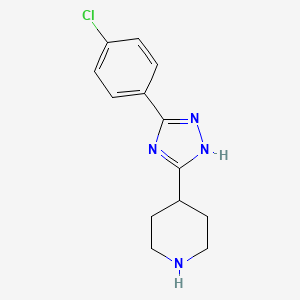
4-(3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that contains a piperidine ring and a triazole ring. The presence of these rings makes it a significant molecule in various fields, including medicinal chemistry and materials science. The compound’s structure allows it to interact with biological systems in unique ways, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine typically involves the reaction of piperidine with a chlorophenyl-substituted triazole. One common method includes the use of a polar aprotic solvent and an alkali compound to facilitate the condensation reaction . The process generally involves the following steps:
Condensation Reaction: Piperidine reacts with 1,3-dihalogen propane in a polar aprotic solvent under the action of an alkali compound to form N-(3-halide propyl) piperidine.
Etherification: The resulting N-(3-halide propyl) piperidine undergoes etherification with 3-(4-chlorophenyl) propyl alcohol in the presence of an alkali compound to yield the desired compound.
Final Reaction: The product is then treated with hydrochloric acid to obtain this compound hydrochloride.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically amines or alcohols.
Substitution: The products depend on the nucleophile used but can include various substituted derivatives.
Applications De Recherche Scientifique
4-(3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)piperidine: Shares a similar piperidine ring but lacks the triazole moiety.
4-(3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)piperidine: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
4-(3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine is unique due to the presence of both the triazole and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in various chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H15ClN4 |
|---|---|
Poids moléculaire |
262.74 g/mol |
Nom IUPAC |
4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]piperidine |
InChI |
InChI=1S/C13H15ClN4/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10/h1-4,10,15H,5-8H2,(H,16,17,18) |
Clé InChI |
JGNBKTMXZTXRGB-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=NC(=NN2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



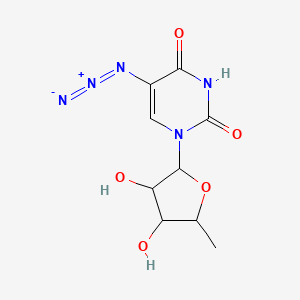
![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride](/img/structure/B15095460.png)
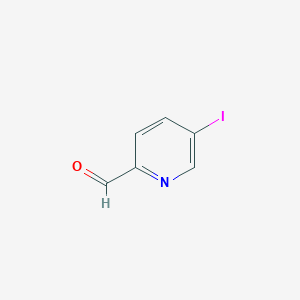
![[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine](/img/structure/B15095483.png)

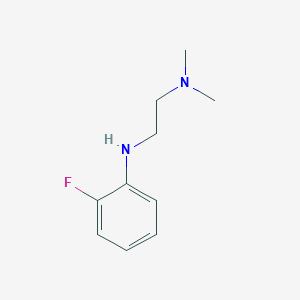
![3,6-Diphenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15095501.png)
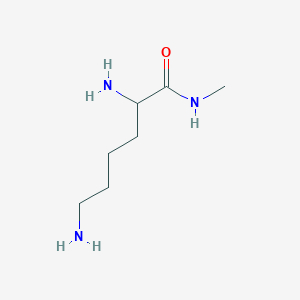
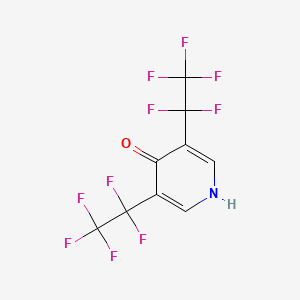
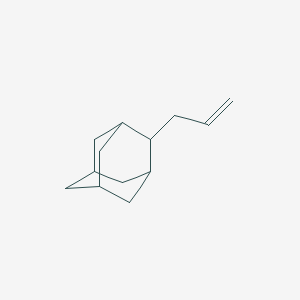

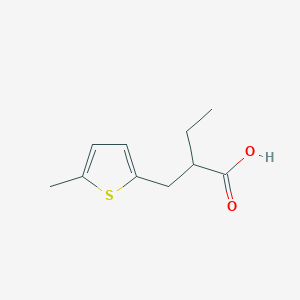
![1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B15095554.png)
